1-Butanesulfonyl Chloride: Technical Profile & Synthetic Utility
1-Butanesulfonyl Chloride: Technical Profile & Synthetic Utility
Here is the in-depth technical guide for 1-Butanesulfonyl chloride.
CAS: 2386-60-9 | Formula:
Executive Summary
1-Butanesulfonyl chloride is a primary aliphatic sulfonyl chloride widely utilized as a sulfonylating agent in medicinal chemistry and organic synthesis. Unlike its aromatic counterparts (e.g., tosyl or benzenesulfonyl chloride), it possesses
Physicochemical Profile
| Property | Value | Context/Notes |
| Appearance | Clear, colorless to light yellow liquid | Degrades to darker yellow/orange upon moisture exposure. |
| Boiling Point | 80–81 °C @ 9 mmHg | High vacuum distillation recommended for purification. |
| Density | 1.208 g/mL @ 25 °C | Denser than water; forms the bottom layer in aqueous extractions. |
| Refractive Index | Useful for purity checks post-distillation. | |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Reacts violently with water and alcohols (solvolysis). |
| Stability | Moisture Sensitive | Hydrolyzes to 1-butanesulfonic acid and HCl. Store under inert gas (Ar/ |
Mechanistic Reactivity: The Aliphatic Distinction
As a Senior Application Scientist, it is critical to distinguish the reactivity of 1-butanesulfonyl chloride from aromatic sulfonyl chlorides. While aromatic analogs react almost exclusively via direct nucleophilic attack (
This structural feature opens a dual-pathway mechanism:
-
Pathway A (Direct Substitution): Nucleophile attacks the sulfur atom. Favored by weak bases or neutral conditions.
-
Pathway B (Sulfene Intermediate): A strong base removes an
-proton, eliminating chloride to form a transient sulfene ( ). The nucleophile then traps the highly reactive sulfene.
Implication: When using hindered amines or bulky alcohols, the sulfene pathway (promoted by bases like
Diagram 1: Dual Mechanistic Pathways
Caption: Divergent reaction pathways for aliphatic sulfonyl chlorides. The sulfene pathway (red) is accessible due to alpha-protons, unlike in aromatic analogs.
Synthetic Applications
A. Synthesis of Sulfonamides (Drug Scaffolds)
Sulfonamides are a privileged pharmacophore. The reaction of 1-butanesulfonyl chloride with primary or secondary amines is robust.
-
Key Consideration: For aliphatic amines, maintain temperature
initially to prevent double sulfonylation or side reactions (e.g., sulfonamide anion acting as a nucleophile). -
Base Selection: Pyridine is standard. For acid-sensitive substrates, use a biphasic system (
).
B. Synthesis of Sulfonate Esters (Leaving Groups)
1-Butanesulfonates (busylates) are excellent leaving groups, comparable to mesylates.
-
Protocol Tip: Reaction with alcohols requires strictly anhydrous conditions. The sulfene pathway is often dominant here if
is used, which is beneficial for secondary alcohols.
Experimental Protocol: General Sulfonylation of an Amine
Objective: Synthesis of N-butylbenzenesulfonamide derivatives. Scale: 10 mmol amine.
Reagents
-
Amine Substrate: 1.0 equiv (10 mmol)
-
1-Butanesulfonyl chloride: 1.1 – 1.2 equiv (11–12 mmol)
-
Base: Triethylamine (2.5 equiv) or Pyridine (3.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous (
concentration)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
-
Dissolution: Add the amine (10 mmol) and dry DCM (50 mL). Add the base (Triethylamine, 25 mmol) via syringe.
-
Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Controls the exotherm and suppresses potential side reactions of the highly reactive sulfonyl chloride.
-
Addition: Add 1-butanesulfonyl chloride (11 mmol) dropwise over 10 minutes. Observation: Fuming may occur; ensure good venting.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC or LCMS. The chloride is invisible on UV; monitor the disappearance of the amine or the appearance of the product (if UV active).
-
-
Quench & Workup:
-
Quench with
(20 mL) to neutralize excess base and solubilize amine salts. -
Separate layers. Extract aqueous layer with DCM (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization (EtOH/Hexane) or Flash Column Chromatography.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the sulfonylation of amines using 1-butanesulfonyl chloride.
Safety & Handling (MSDS Summary)
-
Hazards: Corrosive (Category 1B) .[1] Causes severe skin burns and eye damage.[1] Lachrymator . Inhalation may cause respiratory edema.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive—hydrolysis generates HCl gas.
-
Spill Response: Neutralize with sodium bicarbonate or lime. Absorb with inert material (vermiculite). Do not use water directly on the spill.
References
- King, J. F., et al. (1989). "Mechanism of hydrolysis of sulfonyl chlorides: The intermediacy of sulfenes." Canadian Journal of Chemistry, 67(11), 1753-1762.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75430, 1-Butanesulfonyl chloride. Available at: [Link]
